Ethyl 7-methoxy-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carboxylate
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Overview
Description
Ethyl 7-methoxy-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carboxylate is a chemical compound with a complex structure that includes a chromene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-methoxy-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste, often incorporating green chemistry principles to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-methoxy-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carboxylate can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Various metal catalysts depending on the specific reaction
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Ethyl 7-methoxy-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism by which Ethyl 7-methoxy-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate
- Ethyl 6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
Uniqueness
Ethyl 7-methoxy-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H18O5 |
---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
ethyl 7-methoxy-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carboxylate |
InChI |
InChI=1S/C13H18O5/c1-3-17-13(15)10-7-18-11-6-8(16-2)4-5-9(11)12(10)14/h7-9,11H,3-6H2,1-2H3 |
InChI Key |
OREPRVYQZQKQJR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=COC2CC(CCC2C1=O)OC |
Origin of Product |
United States |
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